Fmoc-Thr(tBu)-OPfp

Catalog No.
S766180
CAS No.
117088-31-0
M.F
C29H26F5NO5
M. Wt
563.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Thr(tBu)-OPfp

CAS Number

117088-31-0

Product Name

Fmoc-Thr(tBu)-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate

Molecular Formula

C29H26F5NO5

Molecular Weight

563.5 g/mol

InChI

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m1/s1

InChI Key

BHUUPIXJXWQAMT-PWECECGKSA-N

SMILES

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C

Synonyms

Fmoc-Thr(tBu)-OPfp;117088-31-0;L-Threonine,O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;Fmoc-O-tert-butyl-L-threoninepentafluorophenylester;00224_FLUKA;CTK4B0145;CF-851;ZINC60272198;AKOS015853386;AKOS015903923;RTR-003066;VA50661;AK170012;TR-003066;FT-0696206;Fmoc-O-T-Butyl-L-threoninepentafluorophenylester;I14-17911;449764-45-8

Canonical SMILES

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C

Application in Peptide Synthesis

Application in Synthesis of Chlorofusin Analogues

Application in Synthesis of Complex Depsipeptides

Application in Synthesis of N-Methylated Amino Acids

Fmoc-Thr(tBu)-OPfp, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-threonine pentafluorophenyl ester, is a derivative of the amino acid threonine. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a tert-butyl (tBu) protecting group on the hydroxyl side chain, which enhances its stability during peptide synthesis. The pentafluorophenyl (OPfp) ester facilitates the coupling of threonine residues in solid-phase peptide synthesis, making it a valuable reagent in the field of peptide chemistry .

Fmoc-Thr(tBu)-OPfp itself doesn't have a specific mechanism of action. It functions as a protected amino acid building block that allows for the controlled and sequential addition of threonine residues during peptide synthesis. The Fmoc and tBu groups ensure proper chain assembly by protecting specific functional groups until needed for peptide bond formation.

  • Fmoc-Thr(tBu)-OPfp is likely not acutely toxic but can cause irritation upon contact with skin, eyes, and respiratory system.
  • Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood.

  • Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tBu group can be cleaved under acidic conditions, typically using trifluoroacetic acid.
  • Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids. Common reagents for these reactions include O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) .

The primary biological activity of Fmoc-Thr(tBu)-OPfp is its role in solid-phase peptide synthesis. It allows for the incorporation of threonine into peptide chains, which can influence various biological functions depending on the sequence and structure of the resulting peptides. The synthesized peptides may exhibit specific cellular effects based on their composition, potentially impacting cell signaling and function .

The synthesis of Fmoc-Thr(tBu)-OPfp typically involves several steps:

  • Protection of Threonine: The amino group of threonine is protected using Fmoc chloride in the presence of a base like sodium bicarbonate.
  • Hydroxyl Group Protection: The hydroxyl group is protected with tert-butyl dimethylsilyl chloride in an imidazole environment.
  • Formation of Pentafluorophenyl Ester: The final product is obtained by reacting the protected threonine with pentafluorophenol to form the OPfp ester .

In industrial settings, automated peptide synthesizers are often employed to enhance efficiency and yield during production .

Fmoc-Thr(tBu)-OPfp is primarily used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides containing threonine residues.
  • Biochemical Research: The peptides synthesized from this compound can be utilized in various biochemical assays and studies to understand protein interactions and functions .

Several compounds are similar to Fmoc-Thr(tBu)-OPfp, particularly in their use as building blocks in peptide synthesis. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Thr(OH)Fmoc protected threonine without tBu groupSimpler structure, less sterically hindered
Fmoc-Ala(OH)Fmoc protected alanineLacks hydroxyl protection; used for different peptides
Fmoc-Gly(OH)Fmoc protected glycineSmallest amino acid; often used for flexible linkers
Fmoc-Lys(Boc)Fmoc protected lysine with Boc protectionContains an additional basic side chain

Fmoc-Thr(tBu)-OPfp stands out due to its dual protection strategy that enhances stability and reactivity during peptide synthesis compared to other simpler or differently protected amino acids .

This compound's ability to facilitate specific coupling reactions while maintaining stability under various synthetic conditions makes it a unique and valuable tool in peptide chemistry.

XLogP3

6.3

Dates

Modify: 2023-08-15

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